molecular formula C25H15NO4S B4014104 N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide

N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No. B4014104
M. Wt: 425.5 g/mol
InChI Key: LDTKQKRZDALXFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide and related compounds involves advanced organic synthesis techniques. For instance, copper/silver-mediated cascade reactions provide a method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, showcasing a strategy that might be applicable to its synthesis through protodecarboxylation and C-S bond formation processes (Li & Liu, 2014). Furthermore, the synthesis of furan 4'-thio-C-nucleosides and their derivatives highlights methods for functionalizing similar structures, potentially offering insights into the manipulation of N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide (Ulgar et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide, such as derivatives of 1,8-di-pyridine 9H-fluorene, has been studied using ab initio calculations, revealing insights into atropisomers and rotational barrier energies which are crucial for understanding the conformational stability and reactivity of the compound (Bigdeli et al., 2008).

Chemical Reactions and Properties

The reactivity of N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide with various reagents and under different conditions has not been directly reported. However, related studies on sulfonamides incorporating furan, thiophene, and pyrrole-carboxamido groups reveal important chemical reactions and properties, such as their potential to act as carbonic anhydrase inhibitors, suggesting similar activities could be explored for N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide (Ilies et al., 2000).

properties

IUPAC Name

N-(9-oxofluoren-4-yl)dibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO4S/c27-25-18-8-2-1-7-17(18)24-19(25)9-5-10-21(24)26-31(28,29)15-12-13-23-20(14-15)16-6-3-4-11-22(16)30-23/h1-14,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTKQKRZDALXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3NS(=O)(=O)C4=CC5=C(C=C4)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 2
N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 3
N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 4
N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 5
N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 6
N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide

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